molecular formula C10H7ClO2S B173176 Methyl 6-chloro-1-benzothiophene-2-carboxylate CAS No. 104795-85-9

Methyl 6-chloro-1-benzothiophene-2-carboxylate

Cat. No. B173176
M. Wt: 226.68 g/mol
InChI Key: YKNFICOVOXVEIN-UHFFFAOYSA-N
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Description

“Methyl 6-chloro-1-benzothiophene-2-carboxylate” is a chemical compound with the molecular formula C10H7ClO2S and a molecular weight of 226.68 . It is used in biochemical research .


Molecular Structure Analysis

The molecular structure of “Methyl 6-chloro-1-benzothiophene-2-carboxylate” consists of a benzothiophene ring (a fused ring structure composed of a benzene ring and a thiophene ring) substituted with a chlorine atom at the 6-position and a carboxylate ester group at the 2-position .


Physical And Chemical Properties Analysis

“Methyl 6-chloro-1-benzothiophene-2-carboxylate” has a melting point of 107-109°C . Other physical and chemical properties like boiling point, density, solubility, etc., are not available in the sources I found.

Scientific Research Applications

Electrochemical Behavior

Methyl 6-chloro-1-benzothiophene-2-carboxylate and related compounds have been studied for their electrochemical behavior. A study by Rejňák et al. (2004) investigated the electrochemical reduction of methyl 3-chloro-, bromo- and iodo-1-benzothiophene-2-carboxylates. The research found that the reduction follows the ECE mechanism, where a primary radical anion splits into a halide anion and a neutral heterocyclic radical (Rejňák et al., 2004).

Synthesis of Novel Compounds

Sasaki et al. (1995) synthesized a novel polycyclic heterocyclic ring system, which included methyl 3-chlorobenzo[e][1]benzothieno-[3,2-g][1]benzothiophene-2-carboxylate. This study highlights the potential for creating new compounds with complex structures using methyl 6-chloro-1-benzothiophene-2-carboxylate derivatives (Sasaki et al., 1995).

Chemical Transformations and Reactions

Research by Scrowston & Shaw (1976) involved methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyran-3-carboxylate, a compound related to methyl 6-chloro-1-benzothiophene-2-carboxylate, and explored its reactions with hydrazine, phenylhydrazine, and other reagents, leading to the formation of new heterocyclic compounds (Scrowston & Shaw, 1976).

Fungicidal Activities

A study by Tu et al. (2014) on benzothiophene-substituted oxime ether strobilurins, which include methyl 3-methoxypropenoate oxime ethers, demonstrated significant fungicidal activities against various fungi. This research suggests potential agricultural applications for derivatives of methyl 6-chloro-1-benzothiophene-2-carboxylate (Tu et al., 2014).

Safety And Hazards

“Methyl 6-chloro-1-benzothiophene-2-carboxylate” is classified as an irritant . It’s important to handle this compound with appropriate safety measures. For more detailed safety and hazard information, please refer to its Material Safety Data Sheet (MSDS).

Future Directions

The future directions of “Methyl 6-chloro-1-benzothiophene-2-carboxylate” would depend on its potential applications. As a biochemical for proteomics research , it could be used in the study of protein structure and function, which could lead to new discoveries in biology and medicine.

properties

IUPAC Name

methyl 6-chloro-1-benzothiophene-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7ClO2S/c1-13-10(12)9-4-6-2-3-7(11)5-8(6)14-9/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNFICOVOXVEIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(S1)C=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7ClO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20594799
Record name Methyl 6-chloro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-chloro-1-benzothiophene-2-carboxylate

CAS RN

104795-85-9
Record name Methyl 6-chloro-1-benzothiophene-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20594799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 600 mg (3.23 mmol) of 4-chloro-2-nitro-benzaldehyde in DMF (7 ml) were added 559 mg (4.04 mmol) of potassium carbonate and 294 μl (3.23 mmol) of methyl thioglycolate at 0° C. The reaction mixture was stirred for 30 min at 0° C. and then for 24 h at RT. Then the mixture was poured into ice-water and the precipitate was collected by filtration and dissolved in ethyl acetate. The solution was dried (MgSO4) and concentrated to yield 630 mg (86%) of 6-chloro-benzo[b]thiophene-2-carboxylic acid methyl ester as a white solid. 1HNMR (CDCl3, 300 MHz): δ 3.95 (s, 3H), 7.88 (dd, J=8.6 and 1.9 Hz, 1H), 7.79 (d, J=8.6 Hz, 1H), 7.85 (d, J=1.9 Hz, 1H), 8.02 (s, 1H).
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
559 mg
Type
reactant
Reaction Step One
Quantity
294 μL
Type
reactant
Reaction Step One
Name
Quantity
7 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
M Mézlová, H Petříčková, P Maloň… - Collection of …, 2003 - cccc.uochb.cas.cz
Ullmann dimerization of substituted methyl 3-X-1-benzothiophene-2-carboxylates 1-7 (X = Cl, Br) gave rise to the corresponding dimeric 3,3'-bi(1-benzothiophene) esters 8-13. …
Number of citations: 15 cccc.uochb.cas.cz

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